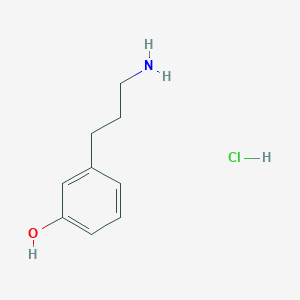

3-(3-Aminopropyl)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Aminopropyl)phenol hydrochloride involves multiple steps. One method starts with meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. The product is obtained through a four-step reaction process . This method is noted for its ease of operation, environmental friendliness, and high yield, making it suitable for industrial-scale production .

Industrial Production Methods: Industrial production of this compound typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-attracting groups and strong nucleophilic reagents .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.

Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Substitution: Electrophiles like bromine, chlorine, and nitrating agents.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols.

Applications De Recherche Scientifique

3-(3-Aminopropyl)phenol hydrochloride has numerous applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-(3-Aminopropyl)phenol hydrochloride involves its interaction with molecular targets and pathways. For instance, it can act as a sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This action is similar to that of hydroxyamphetamine, which is used in diagnostic eye drops .

Comparaison Avec Des Composés Similaires

4-Hydroxyamphetamine:

Phenol: A simpler compound with similar chemical properties but different applications.

Uniqueness: 3-(3-Aminopropyl)phenol hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its applications in both scientific research and industrial production further highlight its versatility.

Activité Biologique

3-(3-Aminopropyl)phenol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with an amino propyl side chain. Its molecular formula is C₉H₁₃ClN₂O, and it possesses a molecular weight of approximately 188.67 g/mol. The compound is soluble in water and exhibits basic properties due to the amino group.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:

- Adenosine Receptors : It has shown potential modulation of adenosine receptors, particularly A3AR, which are implicated in inflammatory responses and cancer progression .

- Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and neuroprotection.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Antioxidant Role in Neuroprotection :

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated a significant reduction in cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases. -

Antimicrobial Efficacy :

In another study, the compound was tested against common pathogens such as E. coli and S. aureus. Results showed that it inhibited bacterial growth effectively, suggesting its utility in developing new antimicrobial agents.

Propriétés

IUPAC Name |

3-(3-aminopropyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-2-4-8-3-1-5-9(11)7-8;/h1,3,5,7,11H,2,4,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEUXIMFPXCAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55260-46-3 |

Source

|

| Record name | 3-(3-aminopropyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.